

Technical Guide: (2-Bromoethyl)cyclopentane as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Bromoethyl)cyclopentane

Cat. No.: B190018

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromoethyl)cyclopentane is a primary bromoalkane that serves as a versatile and valuable synthetic intermediate in advanced organic and medicinal chemistry research.^[1] Its significance is derived from the reactive bromoethyl side chain, where the bromine atom functions as an excellent leaving group, facilitating a wide range of functional group transformations.^[1] This technical guide provides a comprehensive overview of its chemical and physical properties, key synthetic applications, and detailed experimental protocols for its use in nucleophilic substitution reactions.

Molecular and Physical Properties

A summary of the key quantitative data for **(2-Bromoethyl)cyclopentane** is presented in the table below. This information is critical for reaction planning, safety considerations, and material handling.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₃ Br	[1] [2] [3] [4] [5]
Molecular Weight	177.08 g/mol	[1] [2] [3] [4] [5] [6]
CAS Number	18928-94-4	[1] [3] [4] [5] [7]
IUPAC Name	2-bromoethylcyclopentane	[3] [6] [7]
Purity	≥98%	[4] [7]
Physical Form	Solid or semi-solid or lump or liquid	[7]
Storage Temperature	2-8°C, Sealed in dry conditions	[7]

Core Reactivity and Synthetic Applications

The primary utility of **(2-Bromoethyl)cyclopentane** stems from the high reactivity of its carbon-bromine bond, making it an excellent electrophile for nucleophilic substitution reactions.[\[1\]](#)[\[8\]](#)[\[9\]](#) Given that the bromine is attached to a primary carbon, the SN₂ pathway is the predominant substitution mechanism. This reaction involves a backside attack by a nucleophile, leading to the displacement of the bromide ion and the formation of a new covalent bond.

This reactivity allows for the introduction of diverse functional groups, making it a crucial building block for constructing more complex molecular architectures.[\[1\]](#) It readily undergoes substitution with a wide range of nucleophiles, including amines, alkoxides, and cyanides, to form novel cyclopentylethyl derivatives.[\[1\]](#) In the presence of a strong base, it can also undergo E2 elimination reactions to yield vinylcyclopentane.[\[1\]](#)

Experimental Protocols

The following section provides a detailed, representative experimental protocol for a key reaction involving a bromoethyl-substituted cycloalkane: nucleophilic substitution with a primary amine. While the following protocol is adapted for a similar substrate, 2-(2-bromoethyl)cyclopentan-1-one, the principles and procedures are directly applicable to **(2-Bromoethyl)cyclopentane** for researchers in drug development and organic synthesis.

Synthesis of N-Substituted Cyclopentylethylamine Derivatives via SN2 Reaction

This protocol details the reaction of a bromoethyl-substituted cyclopentane with a primary amine, such as benzylamine, to form a secondary amine.

Materials:

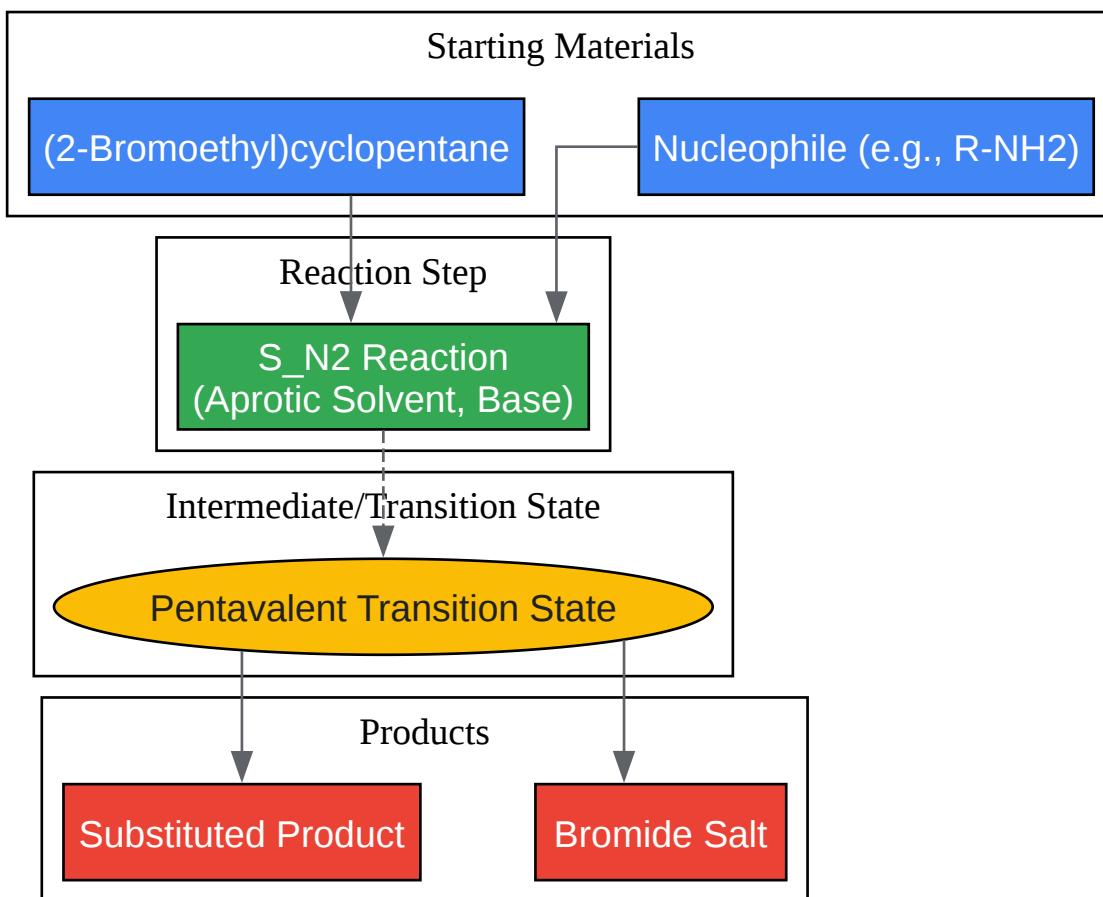
- **(2-Bromoethyl)cyclopentane** (1.0 equivalent)
- Benzylamine (1.2 equivalents)
- Anhydrous acetonitrile or Dimethylformamide (DMF)
- Diisopropylethylamine (DIPEA) (1.5 equivalents)
- Ethyl acetate
- Water
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Standard laboratory glassware

Reaction Setup:

- In a clean, dry round-bottom flask, dissolve **(2-Bromoethyl)cyclopentane** (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., acetonitrile or DMF).

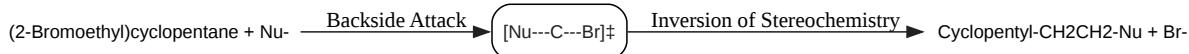
- To this solution, add benzylamine (1.2 eq.) followed by the non-nucleophilic base, DIPEA (1.5 eq.).[\[2\]](#)

Reaction Conditions:


- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction periodically using thin-layer chromatography (TLC).[\[2\]](#)
The reaction is typically complete within 12-24 hours.[\[2\]](#)

Work-up and Purification:

- Upon completion, dilute the reaction mixture with water.[\[2\]](#)
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.[\[2\]](#)
- Combine the organic layers and wash with brine to remove any remaining aqueous impurities.[\[2\]](#)
- Dry the organic layer over anhydrous sodium sulfate and filter.[\[2\]](#)
- Concentrate the filtrate under reduced pressure to yield the crude product.
- If necessary, the crude product can be further purified by flash column chromatography on silica gel.


Logical Workflow and Reaction Pathway Visualization

To further elucidate the synthetic utility of **(2-Bromoethyl)cyclopentane**, the following diagrams illustrate the logical workflow of a typical SN2 reaction and the general reaction pathway.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the S_N2 substitution reaction.

[Click to download full resolution via product page](#)

Caption: General reaction pathway for S_N2 nucleophilic substitution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Bromoethyl)cyclopentane|CAS 18928-94-4|RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. (2-Bromoethyl)cyclopentane | C7H13Br | CID 12711948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2-Bromoethyl)cyclopentane | 18928-94-4 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. CAS 18928-94-4: (2-bromoethyl)cyclopentane | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Technical Guide: (2-Bromoethyl)cyclopentane as a Versatile Synthetic Intermediate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190018#2-bromoethyl-cyclopentane-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com